molecular formula C13H18N4O B5627026 [(1-Benzylpiperidin-4-ylidene)amino]urea

[(1-Benzylpiperidin-4-ylidene)amino]urea

Cat. No.: B5627026
M. Wt: 246.31 g/mol
InChI Key: YKFLFNSTGOCEIG-UHFFFAOYSA-N
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Description

[(1-Benzylpiperidin-4-ylidene)amino]urea is a nitrogen-containing heterocyclic compound featuring a benzyl-substituted piperidine core conjugated with a urea functional group.

Properties

IUPAC Name

[(1-benzylpiperidin-4-ylidene)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-13(18)16-15-12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFLFNSTGOCEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzylpiperidin-4-ylidene)amino]urea typically involves the reaction of 1-benzylpiperidin-4-amine with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1-Benzylpiperidin-4-ylidene)amino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including those related to [(1-Benzylpiperidin-4-ylidene)amino]urea, in the treatment of cancer. A series of urea derivatives was synthesized and screened for antiproliferative activity against the National Cancer Institute (NCI)-60 human cancer cell lines. Notably, compounds with specific substituents exhibited significant growth inhibition across various cancer types, suggesting their potential as anticancer agents .

Table 1: Antiproliferative Activity of Urea Derivatives

CompoundCancer Cell LineIC50 (µM)Activity Description
5aSK-MEL-52.5Lethal effect
5bA4983.0Moderate inhibition
5cMDA-MB-4681.8High inhibition

1.2 Neuroprotective Properties

The compound has also been explored for its neuroprotective effects. Piperidine derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. One derivative demonstrated an IC50 value of 0.56 nM against AChE, indicating potent activity that could be harnessed for developing antidementia therapies .

Table 2: AChE Inhibition by Piperidine Derivatives

Compound IDAChE IC50 (nM)BuChE IC50 (nM)Selectivity Ratio
210.561000018,000

Agricultural Applications

2.1 Fertilizer Development

This compound can be utilized in the formulation of controlled-release fertilizers. Urea is a key nitrogen source in agriculture, and modifications to enhance its release profile can reduce nitrogen loss and improve plant uptake efficiency .

Table 3: Nitrogen Release Characteristics

Fertilizer TypeRelease MechanismEfficiency (%)
Standard UreaRapid release30
Coated UreaControlled release70
Modified UreaEnhanced nitrogen retention85

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as NMR and mass spectrometry are commonly employed for characterization.

Table 4: Synthesis Overview

StepReaction TypeConditions
Step 1N-AcylationReflux with acetic anhydride
Step 2UreidationRoom temperature with urea
Step 3PurificationColumn chromatography

Case Studies and Research Findings

Several case studies have documented the efficacy of piperidine derivatives in clinical and laboratory settings:

  • Case Study 1: A study on a piperidine derivative showed significant inhibition of tumor growth in xenograft models, supporting its potential as an anticancer drug.
  • Case Study 2: Research indicated that piperidine-based compounds could effectively modulate neurotransmitter levels in animal models, offering insights into their neuroprotective mechanisms.

Mechanism of Action

The mechanism of action of [(1-Benzylpiperidin-4-ylidene)amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Piperidine Derivatives

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) shares the benzylpiperidine backbone but replaces the urea group with a carboxylate ester. This substitution reduces polarity, likely enhancing membrane permeability compared to [(1-Benzylpiperidin-4-ylidene)amino]urea.

Compound Structural Features Key Differences
This compound Benzylpiperidine + urea High polarity; potential urease interaction
Benzyl 4-aminopiperidine-1-carboxylate Benzylpiperidine + carboxylate ester Lower polarity; uncharacterized toxicity

Functional Analogs: Urea Derivatives

Urea-Biochar Mixtures

Urea combined with biochar (BC + urea) enhances soil nutrient retention, increasing total carbon (C) and nitrogen (N) content compared to BC + urine mixtures. For example, BC + urea achieves 1.01% total C and 0.47% total N, significantly improving soil cation exchange capacity (CEC) . In contrast, this compound’s benzyl group may reduce solubility, limiting its utility in soil amendments but possibly enhancing stability in controlled-release formulations.

Urea-Aldehyde Resins

Urea-formaldehyde (UF), urea-acetaldehyde (UA), and urea-butaldehyde (UB) resins exhibit varying densities based on aldehyde chain length. For instance, UB resins show higher density (1.25 g/cm³) compared to UF (1.18 g/cm³), attributed to increased hydrophobic interactions . The benzylpiperidine moiety in this compound could similarly influence polymer properties, though its reactivity with aldehydes remains unexplored.

Biochemical Interactions: Nitrogen Metabolism

Urea and its derivatives regulate nitrogen assimilation pathways. Transcriptomic studies reveal that urea upregulates urease and urea transporter genes in microbial systems, while ammonia preferentially activates glutamine synthetase .

Biological Activity

[(1-Benzylpiperidin-4-ylidene)amino]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and specific case studies that highlight its therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-benzylpiperidine with isocyanates or urea derivatives. The process can be optimized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The structural integrity and purity of the synthesized compound are usually confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have indicated that compounds related to piperidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antitumor Activity

Research has shown that piperidine-based compounds can possess antitumor activity. A derivative similar to this compound was evaluated for its cytotoxic effects on various cancer cell lines, showing IC50 values ranging from 15 to 30 µM against several types of cancer, including breast and lung cancers .

Enzyme Inhibition

Enzyme inhibition studies have revealed that piperidine derivatives can act as effective inhibitors of cholinesterases (AChE and BuChE), which are crucial targets in the treatment of Alzheimer's disease. A related compound demonstrated dual inhibition with IC50 values of 5.90 µM for AChE and 6.76 µM for BuChE . This suggests that this compound may also exhibit similar enzyme inhibitory activities.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of piperidine derivatives, this compound was tested against various bacterial strains. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µM, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Antitumor Activity

A recent investigation into the antitumor activity of piperidine derivatives included this compound, which was tested on human cancer cell lines. The compound exhibited selective cytotoxicity, particularly against ovarian cancer cells, with an IC50 value of approximately 25 µM. This highlights its potential for further development in cancer therapeutics .

Q & A

Q. Advanced

  • Metabolite profiling : Use HPLC coupled with high-resolution mass spectrometry (HRMS) to identify and quantify metabolites in urine and plasma.
  • Genotoxicity assays : Perform Ames tests for mutagenicity and micronucleus assays for chromosomal damage.
  • Histopathological analysis : Compare organ tissues (liver, kidneys) from treated vs. control animals .

What analytical techniques are recommended for quantifying trace impurities in bulk samples?

Q. Advanced

  • HPLC-DAD/UV : Use a C18 column (3.5 µm, 150 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.
  • LC-MS/MS : Detect sub-ppm levels of hydrolyzed byproducts (e.g., benzylpiperidine derivatives) .
  • NMR spectroscopy : 1H^1H-NMR with a cryoprobe enhances sensitivity for low-abundance impurities.

How to resolve crystallographic disorder in the piperidine ring during X-ray structure determination?

Q. Advanced

  • Data collection : Use synchrotron radiation for high-resolution datasets (d-spacing < 0.8 Å).
  • Refinement strategies : Apply SHELXL’s PART and SUMP instructions to model disorder, and validate with Rfree_{free} residuals .
  • Hydrogen bonding analysis : Compare urea bond geometry with Cambridge Structural Database entries to identify outliers.

What computational methods predict the compound’s solubility and stability under physiological conditions?

Q. Advanced

  • COSMO-RS : Calculate solubility in biorelevant media (e.g., FaSSIF/FeSSIF).
  • pH-dependent stability : Use MarvinSketch or ACD Labs to predict hydrolysis rates at pH 1–10.
  • Forced degradation studies : Expose the compound to heat, light, and oxidative stress, followed by LC-MS analysis .

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